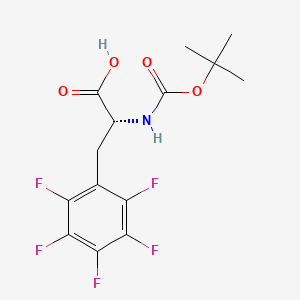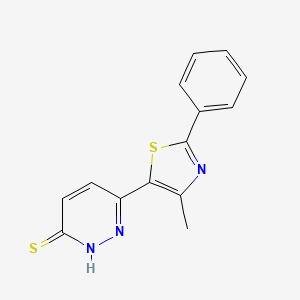![molecular formula C21H21N3O4 B2380305 2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide CAS No. 899986-43-7](/img/structure/B2380305.png)
2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Its molecular formula is C20H24N4O4, and it has a molecular weight of 384.4290 . This compound is characterized by the presence of methoxy groups on both the phenyl and pyridazinyl rings, which may contribute to its unique chemical properties.
Métodos De Preparación
Formation of Intermediates: The initial step involves the synthesis of 3,4-dimethoxyphenyl and 6-methoxypyridazin-3-yl intermediates through various organic reactions.
Coupling Reactions: These intermediates are then coupled using appropriate reagents and catalysts to form the desired acetamide compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl and pyridazinyl rings can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl and pyridazinyl rings may play a role in these interactions by influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the aromatic rings.
This compound: This compound has a different substitution pattern on the pyridazinyl ring, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which may confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-18-10-4-14(12-19(18)27-2)13-20(25)22-16-7-5-15(6-8-16)17-9-11-21(28-3)24-23-17/h4-12H,13H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATNNOWCSLMREJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
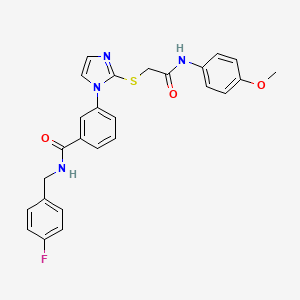
![2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2380223.png)
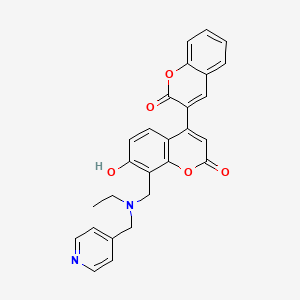
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2380226.png)
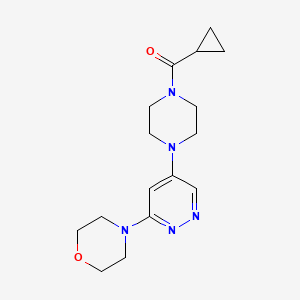
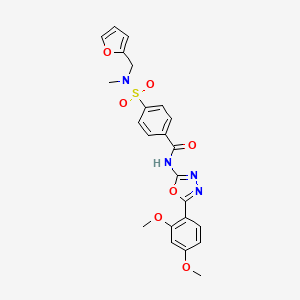
![1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2380233.png)
![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2380235.png)
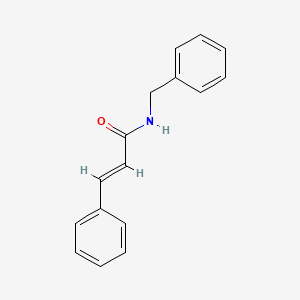
![7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2380240.png)
![Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2380241.png)
![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2380242.png)
